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An In-depth Technical Guide to Opaviraline (GW-
420867X)
For Researchers, Scientists, and Drug Development Professionals

Abstract
Opaviraline (also known as GW-420867X) is a non-nucleoside reverse transcriptase inhibitor

(NNRTI) that was investigated for the treatment of HIV-1 infections. As a member of the

quinoxaline chemical class, Opaviraline demonstrated potent inhibitory activity against the

HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This

technical guide provides a comprehensive overview of the chemical structure, mechanism of

action, and available preclinical and clinical data for Opaviraline. The information is presented

to support further research and understanding of this compound and the broader class of

quinoxaline NNRTIs.

Chemical Structure and Properties
Opaviraline is a chiral small molecule with a quinoxaline core. Its chemical identity is well-

defined by its systematic IUPAC name, molecular formula, and various chemical identifiers.
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Identifier Value

IUPAC Name
propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-

dihydroquinoxaline-1-carboxylate[1]

Molecular Formula C₁₄H₁₇FN₂O₃[1][2]

Molecular Weight 280.29 g/mol [1]

SMILES
CC[C@@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C

=C(C=C2)F[1]

InChI

InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-

6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-

8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1[1]

InChIKey KELNNWMENBUHNS-NSHDSACASA-N[1]

CAS Number 178040-94-3[1]

Synonyms GW-420867X, GW420867, HBY-1293[1]

Mechanism of Action
Opaviraline functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike

nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing

viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the HIV-1 reverse

transcriptase enzyme. This binding induces a conformational change in the enzyme, which

distorts the active site and inhibits its DNA polymerase activity, thereby preventing the

conversion of viral RNA into DNA. This mechanism is specific to HIV-1 reverse transcriptase.
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Opaviraline's inhibitory effect on HIV-1 reverse transcriptase.

Preclinical and Clinical Data
In Vitro Activity
While specific inhibitory concentrations from primary research articles are not publicly available,

a clinical study report mentions that the plasma trough concentrations of GW420867X were

significantly higher than the in vitro IC50 against the HIV-1(HXB2) strain in MT4 cells[3]. This

indicates potent antiviral activity in a cell-based assay.

Pharmacokinetics in Healthy Volunteers
Two key studies have evaluated the pharmacokinetic profile of Opaviraline in healthy male

volunteers.

Study 1: Single Escalating Doses

A study investigated single oral doses of 300, 600, 900, and 1200 mg. The key

pharmacokinetic parameters are summarized below.
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Dose (mg) Cmax (ng/mL) tmax (hours) AUC (ng·h/mL)

300 Data not available 3 - 5
Dose-proportional but

variable

600 Data not available 3 - 5
Dose-proportional but

variable

900 Data not available 3 - 5
Dose-proportional but

variable

1200 Data not available 3 - 5
Dose-proportional but

variable

Note: Specific mean

values for Cmax and

AUC were not

provided in the

abstract, but the

abstract states that

AUC was dose-

proportional but

variable, and Cmax

increases were less

than dose-

proportional. The

terminal elimination

half-life was

approximately 50

hours.[3]

Study 2: Single and Repeat Escalating Doses

Another study assessed single and repeated (14 days) oral doses of 10, 50, 100, and 200 mg.

Table 3.2.1: Single Dose Pharmacokinetics
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Dose (mg)
Cmax (ng/mL,
geometric mean)

tmax (hours,
median)

AUC (ng·h/mL,
geometric mean)

10 160 1 4,325

50 608 Not specified 17,862

100 1,000 Not specified 35,295

200 1,662 3 62,338

The apparent terminal elimination half-life was approximately 50 hours.[4]

Table 3.2.2: Repeat Dose (14 days) Pharmacokinetics

Dose (mg)
Cmax (ng/mL, geometric
mean)

Steady-State Oral
Clearance (CL/F) (L/h)

10 288 2.2

50 1,006 3.4

100 1,401 4.2

200 2,613 5.1

Steady-state was generally achieved within 7-10 days.[4]

The data suggests that systemic exposure to GW420867X decreases with increasing doses

and over time, which may indicate decreased absorption and/or increased clearance. The long

half-life of approximately 50 hours supports the potential for once-daily dosing[3][4].

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of Opaviraline are not

extensively published. However, based on standard practices for NNRTI evaluation, the

following methodologies can be inferred.
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In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
(Inferred)
A common method for assessing the inhibitory activity of NNRTIs against the HIV-1 reverse

transcriptase enzyme involves a cell-free enzymatic assay.

Assay Components

Experimental Workflow

Recombinant HIV-1
Reverse Transcriptase

Incubate components at 37°C

RNA/DNA Template-Primer dNTPs (one radiolabeled, e.g., ³H-dTTP) Serial Dilutions of Opaviraline

Enzymatic reaction allows
radiolabeled DNA synthesis

Precipitate synthesized DNA
(e.g., using TCA)

Quantify radioactivity via
scintillation counting

Calculate IC50 value
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Inferred workflow for an in vitro HIV-1 RT inhibition assay.

Cell-Based Antiviral Activity Assay (Inferred)
The antiviral activity of Opaviraline in a cellular context was likely determined using a cell line

susceptible to HIV-1 infection, such as MT-4 cells.
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Assay Setup

Experimental Procedure

MT-4 Cells

Infect MT-4 cells with HIV-1
in the presence of Opaviraline

HIV-1 Virus Stock
(e.g., HXB2) Serial Dilutions of Opaviraline

Incubate for several days

Measure viral replication endpoint
(e.g., p24 antigen ELISA or cell viability assay)

Calculate EC50 value
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Inferred workflow for a cell-based antiviral activity assay.

Pharmacokinetic Study in Healthy Volunteers (Inferred)
The clinical studies to determine the pharmacokinetic profile of Opaviraline would have

followed a standard clinical trial protocol.
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Study Design

Data Collection and Analysis

Healthy Male Volunteers

Administer single or repeated
oral doses of Opaviraline or placebo

Collect blood samples at
pre-defined time points Monitor safety and tolerability

Analyze plasma concentrations
of Opaviraline (e.g., using LC-MS/MS)

Calculate pharmacokinetic parameters
(Cmax, tmax, AUC, t1/2, CL/F)

Click to download full resolution via product page

Inferred workflow for a pharmacokinetic study in healthy volunteers.

Conclusion
Opaviraline (GW-420867X) is a quinoxaline-based NNRTI with potent in vitro activity against

HIV-1. Pharmacokinetic studies in healthy volunteers demonstrated a long terminal elimination

half-life, suggesting suitability for once-daily dosing. However, the compound's development

was discontinued at Phase II of clinical trials. The data presented in this technical guide, while

limited due to the cessation of its development, provides valuable insights for researchers in

the field of antiretroviral drug discovery, particularly for those working on the design and

development of novel NNRTIs. Further investigation into the structure-activity relationships of

the quinoxaline scaffold may yet yield new therapeutic agents for the treatment of HIV-1

infection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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